AM-1638
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEANNSDVJOIBS-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102788 | |
| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-62-7 | |
| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Medicinal Chemistry of Am 1638
Identification of AM-1638 as a GPR40/FFA1 Full Agonist
This compound was identified as a potent and orally bioavailable full agonist of GPR40/FFA1. nih.govacs.orgacs.orgadooq.com Its identification was a culmination of optimization studies starting from a GPR40 partial agonist, AMG 837. nih.govnih.govacs.orgacs.org In vitro characterization studies, including aequorin Ca2+ assays and inositol (B14025) phosphate (B84403) assays, were crucial in demonstrating the full agonistic activity of this compound. researchgate.net These assays showed that this compound had intrinsic activity similar to or greater than endogenous fatty acid ligands and significantly higher intrinsic activity compared to partial agonists like AMG 837. researchgate.net
Further studies confirmed that this compound could activate both Gq and Gs proteins, unlike some partial agonists that primarily signal through Gq. researchgate.netresearchgate.net This dual coupling capability is thought to contribute to its full agonistic profile. researchgate.net Experiments using GPR40 knockout mice confirmed the specificity of this compound's effects to GPR40 in vivo. plos.org
Structure-Activity Relationship (SAR) Studies Leading to this compound
Structure-Activity Relationship (SAR) studies were instrumental in the optimization process that led to the discovery of this compound. These studies involved systematically modifying the chemical structure of lead compounds and evaluating the impact of these changes on GPR40 potency and efficacy. nih.govacs.orgacs.orgnih.gov
Initial SAR studies starting from AMG 837, a partial agonist, revealed that certain structural modifications could lead to compounds with increased intrinsic efficacy. nih.govacs.org For instance, relocating the aryl-aryl linkage of the biphenyl (B1667301) moiety and removing a trifluoromethyl group from an early partial agonist led to an increase in intrinsic efficacy, although with a loss of potency. nih.gov The addition of a methoxy (B1213986) group to the terminal aryl ring improved potency while maintaining high intrinsic efficacy. nih.gov
Further optimization focused on substituents at specific positions of the core structure. Exchanging a hydrogen at one position (R2) for a tert-butyl substituent resulted in a modest increase in potency in the presence of human serum. acs.org Increasing the size of this substituent to a 5,5-dimethylcyclopentenyl moiety provided a GPR40 full agonist with the desired potency in the presence of human serum. acs.orgacs.org SAR studies also explored different alkyl rings and other substitutions, revealing their impact on potency and intrinsic efficacy. acs.orgnih.gov The (S)-α methyl phenyl propionic acid headpiece was found to significantly improve potency and reduce the impact of plasma protein binding on potency. nih.gov
These systematic modifications and evaluations of their effects on receptor binding and activation were critical in the rational design and identification of this compound as a potent full agonist. nih.govacs.orgacs.orgnih.gov
Synthetic Approaches to this compound and Analogues
While detailed synthetic routes specifically for this compound are primarily described in patent literature and specialized chemical synthesis publications, the general approaches to synthesizing GPR40 agonists with similar structural features have been reported. The synthesis often involves convergent strategies, coupling key molecular fragments. acs.org
For compounds structurally related to this compound, synthetic routes have involved the preparation of distinct "head" and "tail" groups, followed by their coupling. nih.gov For example, the synthesis of related GPR40 agonists has utilized reactions such as Suzuki-Miyaura coupling for the formation of biaryl systems and subsequent functionalization. acs.org Chirality at certain centers, such as the carbon alpha to the carboxylic acid, is important for activity, and asymmetric synthetic approaches or classical resolution techniques have been employed to obtain the desired stereoisomers. nih.govacs.org
The synthesis of analogues of this compound, such as those containing conformationally constrained tricyclic spirocycles, has also been explored to further optimize properties like potency and pharmacokinetic profiles. nih.gov These synthetic efforts highlight the complex chemical transformations required to assemble the intricate structure of this compound and related GPR40 agonists. nih.govacs.org
Table 1: Key Compounds Mentioned and Their PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 57706778 zhanggroup.org |
| GPR40 (FFA1) | - (Protein, not a chemical compound) |
| AMG 837 | 53324755 |
| AM-5262 | 135587165 |
| TAK-875 | 11865419 |
| LY2922470 | 135500744 |
| DHA (Docosahexaenoic Acid) | 445580 |
| alpha-LNN (alpha-Linolenic Acid) | 5280934 |
| Arachidonic acid | 444899 |
| GLP-1 (Glucagon-Like Peptide-1) | - (Peptide, not a chemical compound) |
| GIP (Glucose-dependent insulinotropic polypeptide) | - (Peptide, not a chemical compound) |
| Exendin-4 | 16128816 |
| Palmitate (Palmitic acid) | 985 |
| NRF2 (Nuclear factor erythroid 2–related factor 2) | - (Protein, not a chemical compound) |
| HO-1 (Heme oxygenase-1) | - (Protein, not a chemical compound) |
| NQO1 (NAD(P)H quinone oxidoreductase 1) | - (Protein, not a chemical compound) |
| AMPK (AMP-activated protein kinase) | - (Protein, not a chemical compound) |
| Compound C | 71582 |
| DS-1558 | 102103042 |
Receptor Binding Profile and Affinity
Studies investigating the binding profile of this compound at the GPR40 receptor have revealed key insights into its interaction with the receptor, distinguishing it from other GPR40 agonists, particularly partial agonists like TAK-875 and AMG 837.
Competition Binding Assays
Competition binding experiments have demonstrated that this compound interacts with GPR40 in a manner distinct from certain other agonists. Using radiolabeled ligands, such as [³H]AMG 837 and [³H]this compound, researchers have shown that unlabeled this compound effectively displaces [³H]this compound binding, as expected for a ligand binding to the same site or an allosterically coupled site. plos.org However, notably, this compound does not displace [³H]AMG 837; instead, it enhances its binding, indicating a positive cooperativity between this compound and AMG 837. biorxiv.orgnih.govresearchgate.net This suggests that this compound binds to a site on GPR40 that is distinct from the binding site of AMG 837. plos.orgbiorxiv.org
The mean log affinity (Kd) for [³H]this compound binding to human FFA1 receptor expressed in A9 membranes was determined to be 7.87 ± 0.03, corresponding to a Kd of 13 nM. biorxiv.orgresearchgate.net For comparison, the mean log affinity for [³H]AMG 837 was 8.44 ± 0.05 (Kd = 3.6 nM). biorxiv.orgresearchgate.net Despite the difference in affinity, both radioligands showed similar maximal binding capacity (Bmax). biorxiv.org
Allosteric Modulation Mechanisms
The binding data, particularly the observation of positive cooperativity between this compound and AMG 837, strongly suggest that this compound acts as a positive allosteric modulator in addition to being an agonist. biorxiv.orgnih.govresearchgate.netglpbio.com Structural and pharmacological studies support the existence of multiple allosteric binding sites on GPR40. mdpi.combiorxiv.orgnih.govresearchgate.net While agonists like TAK-875 bind to one allosteric site (A1), full agonists such as this compound appear to target a second, structurally distinct allosteric site (A2). mdpi.comnih.gov Computational modeling also suggests that endogenous free fatty acids like γ-linolenic acid can occupy this A2 site. mdpi.com
Analysis using the allosteric ternary complex model estimated this compound's log affinity at the unoccupied receptor as 7.58 ± 0.07 and at the [³H]AMG 837-occupied receptor as 8.14 ± 0.10, indicating a 3.6-fold positive cooperativity. biorxiv.orgnih.govresearchgate.net This allosteric interaction is not dependent on G-protein coupling. biorxiv.org The ability of this compound to bind to a distinct allosteric site and exhibit positive cooperativity with other ligands highlights the complex pharmacological landscape of GPR40 and the potential for allosteric modulation in influencing receptor activity and ligand binding. biorxiv.orgnih.gov
G-Protein Coupling and Downstream Signaling Pathways
GPR40 is known to primarily couple with Gαq/11 proteins, leading to the activation of downstream signaling cascades. mdpi.comnih.gov However, research on this compound and other full agonists has revealed a more complex coupling profile involving both Gαq and Gαs pathways. mdpi.comnih.govresearchgate.nete-dmj.orgmdpi.com
Gαq-Mediated Signaling (e.g., Inositol Phosphate Accumulation, Ca2+ Mobilization)
Activation of GPR40 by ligands typically triggers the Gαq pathway, leading to the activation of phospholipase C and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of intracellular calcium (Ca2+) stores. mdpi.com this compound is a potent activator of Gαq-mediated signaling, as measured by inositol phosphate accumulation and calcium mobilization assays. plos.orgnih.govmedchemexpress.comnih.gov
In inositol phosphate accumulation assays, this compound has shown potent activity with EC50 values in the nanomolar range (e.g., 13.1 ± 1.1 nM in one study). plos.org In calcium mobilization assays, this compound also demonstrates activity, although sometimes with slightly higher EC50 values compared to inositol phosphate assays, likely due to the different kinetics measured by the assays. plos.org this compound displays full agonist activity in stimulating inositol phosphate accumulation and calcium mobilization, differentiating it from partial agonists. biorxiv.orgnih.gov
Gαs-Mediated Signaling (e.g., cAMP Production)
While GPR40 was initially primarily characterized as a Gαq-coupled receptor, studies with certain synthetic agonists, including this compound, have shown that it can also couple to the Gαs pathway. mdpi.comnih.govresearchgate.nete-dmj.orgmdpi.com Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com
This compound has been shown to robustly stimulate cAMP accumulation in cells transfected with GPR40. nih.govresearchgate.net This dual coupling to both Gαq and Gαs pathways is a key characteristic that distinguishes this compound and other full agonists from partial agonists like TAK-875 and AMG 837, which primarily signal through Gαq. mdpi.comnih.govresearchgate.nete-dmj.orgmdpi.com
Differential Pathway Activation Compared to Partial Agonists
A significant finding in the molecular pharmacology of this compound is its ability to activate both Gαq and Gαs signaling pathways, in contrast to partial GPR40 agonists that predominantly activate only the Gαq pathway. mdpi.comnih.govresearchgate.nete-dmj.orgmdpi.com This differential pathway activation, often referred to as biased agonism, is believed to underlie the distinct functional effects observed with full agonists like this compound. mdpi.comnih.govmdpi.com
Studies have directly compared the signaling profiles of this compound and partial agonists such as TAK-875 and AMG 837. These comparisons consistently show that while partial agonists are effective at stimulating Gαq-mediated calcium signaling and inositol phosphate accumulation, they exhibit little to no stimulation of cAMP production. nih.govresearchgate.nete-dmj.org In contrast, this compound effectively activates both Gαq and Gαs pathways. mdpi.comnih.govresearchgate.nete-dmj.orgmdpi.com
This dual coupling property of this compound is associated with a more robust stimulation of incretin (B1656795) secretion (GLP-1 and GIP) compared to Gαq-only agonists. plos.orgnih.govresearchgate.netmdpi.comnih.gov The ability of this compound to engage both Gαq and Gαs signaling pathways through GPR40 is considered a key molecular pharmacological property contributing to its enhanced efficacy in stimulating incretin release and improving glucose control. plos.orgnih.govfrontiersin.org Structural insights suggest that the binding of full agonists like this compound to a distinct allosteric site (A2) may facilitate this dual coupling, whereas partial agonists binding to a different site (A1) may favor Gαq coupling. mdpi.comnih.gov
Data Table: GPR40 Signaling Activation by this compound and Partial Agonists
| Ligand | Gαq Signaling (e.g., IP Accumulation, Ca2+ Mobilization) | Gαs Signaling (cAMP Production) | Pathway Activation Profile |
| This compound | Potent Activation | Robust Stimulation | Gαq and Gαs |
| TAK-875 | Preferential Activation | Little to No Stimulation | Primarily Gαq |
| AMG 837 | Partial Activation | Little to No Stimulation | Primarily Gαq |
| Endogenous LCFAs | Primarily Activation | Limited Stimulation | Primarily Gαq |
Note: This table summarizes findings from multiple sources mdpi.complos.orgnih.govresearchgate.nete-dmj.orgmdpi.comnih.gov and provides a general overview of the observed signaling profiles.
Data Table: Binding Affinity (Kd) of Radiolabeled Ligands to Human FFA1 Receptor
| Radiolabeled Ligand | Mean log Affinity (Kd) | Kd (nM) | Reference |
| [³H]AMG 837 | 8.44 ± 0.05 | 3.6 | biorxiv.orgresearchgate.net |
| [³H]this compound | 7.87 ± 0.03 | 13 | biorxiv.orgresearchgate.net |
Data Table: Positive Cooperativity between this compound and [³H]AMG 837 Binding
| Interaction | This compound log affinity at unoccupied receptor | This compound log affinity at [³H]AMG 837-occupied receptor | Fold Positive Cooperativity | Reference |
| This compound effect on [³H]AMG 837 binding | 7.58 ± 0.07 | 8.14 ± 0.10 | 3.6 | biorxiv.orgnih.govresearchgate.net |
Data Table: this compound Potency in Functional Assays
| Assay | EC50 (nM) | Receptor Species | Reference |
| Inositol Phosphate Accumulation | 13.1 ± 1.1 | Human GPR40 | plos.org |
| Ca2+ Mobilization (Aequorin) | 990 ± 150 (0.99 µM) | Human GPR40 | plos.org |
| Ca2+ Mobilization (FLIPR) | Data available but specific EC50 value not extracted | Human GPR40 | nih.gov |
| Inositol Phosphate Accumulation | 12.9 ± 1.4 | Mouse GPR40 | plos.org |
Receptor Specificity and Selectivity Profiling
This compound is characterized as a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). medchemexpress.commedkoo.comimmunomart.comprobechem.comresearchgate.net Its pharmacological profile at GPR40/FFA1 distinguishes it from partial agonists. Research indicates that this compound functions as a full agonist or an agonist-positive allosteric modulator (AgoPAM), demonstrating higher intrinsic efficacy compared to partial agonists such as AMG-837 or TAK-875 in cell-based assays. plos.orgmdpi.comfrontiersin.orgmdpi.combiorxiv.orgnih.gov
Studies investigating the binding characteristics of this compound at GPR40/FFA1 suggest it interacts with a distinct allosteric binding site on the receptor, different from the site targeted by partial agonists like AMG-837 and TAK-875. mdpi.comfrontiersin.orgbiorxiv.orgfrontiersin.org Competition binding experiments using radiolabeled ligands have shown that this compound enhances the binding of [³H]AMG-837, indicating positive cooperativity between the binding sites of these two compounds. biorxiv.org Conversely, unlabeled this compound displaces [³H]-AM-1638 binding but not [³H]-AMG-837 binding. plos.org This allosteric interaction is reported to be independent of G-protein coupling. biorxiv.org
Functionally, this compound exhibits dual coupling to both the Gαq and Gαs signaling pathways downstream of GPR40 activation. mdpi.commdpi.com This contrasts with some partial agonists, which primarily couple to the Gαq pathway. mdpi.com The activation of both pathways by this compound is associated with its ability to stimulate glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells and promote the secretion of incretin hormones, such as GLP-1 and GIP, from enteroendocrine cells. plos.orgmdpi.comfrontiersin.orgmdpi.comfrontiersin.org The GPR40-dependent nature of this compound's effects on GLP-1 secretion and glucose homeostasis has been confirmed in studies using GPR40 knockout mice. plos.orgfrontiersin.org
The potency of this compound at GPR40/FFA1 has been assessed in various in vitro assays. Reported EC50 values for this compound at GPR40/FFA1 vary depending on the specific assay and cell line used.
| Assay Type | Cell Line / System | EC50 Value | Reference |
|---|---|---|---|
| GPR40/FFA1 Agonism | Not specified | 0.16 µM | medchemexpress.comimmunomart.comprobechem.com |
| Inositol phosphate accumulation assay | Mouse GPR40 | 12.9 ± 1.4 nM | plos.org |
| Not specified (overall similar properties) | Recombinant-cell expressing GPR40 | 0.99 ± 0.15 µM | plos.org |
| Not specified | GPR40 (clone 104) | 7.1 nM | researchgate.net |
| Not specified | GPR40 (clone 2) | 150 nM | researchgate.net |
| Calcium mobilization assay | CHO cells expressing low levels of FFA1 | Full agonist activity | biorxiv.org |
Selectivity profiling has been conducted to assess the activity of this compound at other related receptors. This compound did not activate GPR41 (FFAR3) and GPR43 (FFAR2) at concentrations up to 10 µM. plos.org Weak activity was observed at GPR120 with an EC50 of approximately 5 µM. plos.org Furthermore, this compound did not activate PPAR alpha, delta, or gamma at concentrations up to 10 µM. plos.org
| Receptor Target | Activity / EC50 | Concentration Tested | Reference |
|---|---|---|---|
| GPR41 (FFAR3) | No activation | Up to 10 µM | plos.org |
| GPR43 (FFAR2) | No activation | Up to 10 µM | plos.org |
| GPR120 | Weak activity (~5 µM) | Not specified | plos.org |
| PPAR alpha | No activation | Up to 10 µM | plos.org |
| PPAR delta | No activation | Up to 10 µM | plos.org |
| PPAR gamma | No activation | Up to 10 µM | plos.org |
The selectivity profile indicates that this compound demonstrates preferential activity towards GPR40/FFA1 over the tested related free fatty acid receptors and PPARs at relevant concentrations.
Pancreatic Beta-Cell Function
This compound directly impacts pancreatic beta-cells to enhance insulin secretion in a glucose-dependent manner. plos.orguliege.be This means that the compound's effect is more pronounced when blood glucose levels are elevated, a crucial feature for a potential therapeutic agent for type 2 diabetes. acs.orguliege.be
Glucose-Stimulated Insulin Secretion (GSIS) Potentiation in Isolated Islets
In laboratory studies using isolated pancreatic islets from mice, this compound has been shown to significantly potentiate glucose-stimulated insulin secretion (GSIS). plos.orgresearchgate.net When exposed to high glucose concentrations (16.7 mM), islets treated with this compound exhibited a 3- to 4-fold greater insulin secretion compared to those treated with the partial agonist AMG 837. plos.orgresearchgate.net This potentiation was observed in a dose-dependent manner. The effects of this compound are specific to GPR40, as the compound did not elicit an insulin response in islets from GPR40 knockout mice. plos.orgresearchgate.net Similar potentiation of GSIS by this compound has also been observed in isolated human islet cells. plos.org
Kinetics of Insulin Secretion Modulation
Studies on the kinetics of insulin secretion reveal that this compound enhances both the first and second phases of GSIS. plos.orgresearchgate.net In islet perifusion experiments, where islets are exposed to changing glucose concentrations, this compound, in the presence of high glucose (16.7 mM), increased both the initial rapid phase and the sustained second phase of insulin release. plos.orgresearchgate.net Importantly, at low glucose concentrations (3 mM), this compound did not stimulate insulin secretion, highlighting its glucose-dependent mechanism of action. plos.orgresearchgate.net
Enteroendocrine Cell Activity
Beyond its direct effects on the pancreas, this compound also influences the enteroendocrine cells of the gut, which play a vital role in glucose regulation through the secretion of incretin hormones. plos.orgnih.gov This dual mechanism of action, engaging both the pancreatic and enteroendocrine axes, is a distinguishing feature of GPR40 full agonists like this compound. plos.orgplos.org
Glucose-Dependent Insulinotropic Polypeptide (GIP) Secretion Modulation
In addition to GLP-1, this compound also modulates the secretion of another important incretin hormone, glucose-dependent insulinotropic polypeptide (GIP), from intestinal K-cells. plos.orgsemanticscholar.org In vitro experiments with fetal rat intestinal cells demonstrated that this compound stimulates GIP secretion. plos.orgresearchgate.net In vivo studies in a mouse model of type 2 diabetes also showed a trend towards elevated GIP levels in animals treated with this compound, although this did not always reach statistical significance when compared to vehicle-treated mice. plos.org
Potential Modulation of Other Gut Hormones (e.g., PYY, CCK)
While the primary focus of research on this compound has been on GLP-1 and GIP, the activation of GPR40 by fatty acids is known to influence other gut hormones. Long-chain fatty acids can stimulate the secretion of cholecystokinin (B1591339) (CCK) and peptide YY (PYY), both of which are involved in satiety and gastrointestinal function. nih.govphysiology.orgcambridge.org Given that this compound is a potent GPR40 agonist, it is plausible that it may also modulate the secretion of these hormones, though specific studies on this compound's effects on PYY and CCK are less extensively reported in the currently available literature. The activation of GPR40 has been linked to CCK secretion, and PYY release can be influenced by CCK. nih.govcambridge.org
Vascular Endothelial Cell Responses to this compound
This compound, a full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has demonstrated significant effects on vascular endothelial cells. researchgate.netnih.govmedchemexpress.com Research, particularly using Human Umbilical Vein Endothelial Cells (HUVECs) as a model system, has elucidated the cellular mechanisms through which this compound exerts its protective actions against metabolic stressors like palmitate. researchgate.netresearchgate.netpatsnap.com
Modulation of Reactive Oxygen Species (ROS) Production
This compound has been shown to be a potent modulator of intracellular reactive oxygen species (ROS) in vascular endothelial cells. In studies involving HUVECs exposed to palmitate, a saturated fatty acid known to induce oxidative stress, treatment with this compound effectively blocked the production of superoxide (B77818). researchgate.netresearchgate.netpatsnap.com This antioxidant effect is a distinguishing feature of this compound as a GPR40 full agonist. researchgate.net In contrast, the GPR40 partial agonists, TAK-875 and LY2922470, did not produce the same antioxidant effects, indicating that GPR40's role in regulating ROS is dependent on the specific ligand. researchgate.netresearchgate.netpatsnap.com The inhibition of palmitate-induced superoxide generation by this compound in vascular endothelial cells is primarily mediated through the NRF2-Heme Oxygenase-1 (HO-1) axis. nih.govkoreascience.kr
Comparative Effect of GPR40 Agonists on Palmitate-Induced Superoxide Production in HUVECs
| Compound | GPR40 Agonist Type | Effect on Superoxide Production | Reference |
|---|---|---|---|
| This compound | Full Agonist | Blocked/Reduced | researchgate.netresearchgate.net |
| TAK-875 | Partial Agonist | No significant effect | researchgate.netresearchgate.net |
| LY2922470 | Partial Agonist | No significant effect | researchgate.netresearchgate.net |
Attenuation of Endoplasmic Reticulum (ER) Stress
The compound this compound has been found to alleviate endoplasmic reticulum (ER) stress in vascular endothelial cells subjected to metabolic insults. researchgate.net In HUVECs treated with palmitate, this compound administration blocked key markers of ER stress. researchgate.netpatsnap.com Specifically, it inhibited the expression of CCAAT/enhancer-binding protein homologous protein (CHOP) and prevented the splicing of X-box binding protein-1 (XBP-1). researchgate.netpatsnap.com These effects on ER stress markers were shown to be dependent on the NRF2 pathway. researchgate.netresearchgate.netpatsnap.com Interestingly, while the partial GPR40 agonists LY2922470 and TAK-875 also demonstrated an ability to reduce palmitate-induced ER stress and subsequent nuclear damage, their mechanism of action was independent of the NRF2/ROS pathway. researchgate.netpatsnap.commedchemexpress.com
Activation of Nuclear Factor Erythroid 2–Related Factor 2 (NRF2) Pathways
A central mechanism of action for this compound in vascular endothelial cells is the activation of the Nuclear Factor Erythroid 2–Related Factor 2 (NRF2) signaling pathway. researchgate.netresearchgate.net Studies on HUVECs have shown that this compound enhances the translocation of NRF2 into the cell nucleus. researchgate.netresearchgate.netpatsnap.com This nuclear translocation leads to the increased expression of downstream antioxidant genes, most notably heme oxygenase-1 (HO-1). researchgate.netresearchgate.netpatsnap.com The activation of this NRF2/HO-1 axis is critical for the antioxidant effects of this compound, including the reduction of superoxide production. researchgate.netnih.govkoreascience.kr This NRF2 activation was a specific response to the full agonist this compound, as it was not observed following treatment with the partial agonists TAK-875 or LY2922470. researchgate.net
Effect of GPR40 Agonists on NRF2 Pathway in HUVECs
| Compound | Effect on NRF2 Nuclear Translocation | Effect on HO-1 Expression | Reference |
|---|---|---|---|
| This compound | Enhanced | Enhanced | researchgate.netresearchgate.net |
| TAK-875 | No significant effect | No significant effect | researchgate.net |
| LY2922470 | No significant effect | No significant effect | researchgate.net |
Impact on Cell Viability in Endothelial Contexts
This compound demonstrates a protective effect on the viability of vascular endothelial cells under conditions of metabolic stress. researchgate.netresearchgate.net In HUVECs exposed to palmitate, which can induce cytotoxicity, treatment with this compound improved cell survival. researchgate.netresearchgate.net This enhancement of cell viability is directly linked to its activity within the NRF2/HO-1 pathway, which mitigates palmitate-induced superoxide production and cytotoxicity. researchgate.netpatsnap.com Furthermore, this compound was shown to block cellular processes that lead to cell death, such as caspase-3 cleavage and nuclear condensation and fragmentation. researchgate.netresearchgate.netpatsnap.com While other GPR40 agonists like LY2922470 and TAK-875 also improved endothelial cell viability, they achieved this through an NRF2-independent mechanism by reducing ER stress. researchgate.netpatsnap.com
Comparison of Am 1638 with Other Gpr40/ffa1 Agonists
AM-1638 is characterized as a GPR40 full agonist, distinguishing it from partial agonists like AMG 837 and the discontinued (B1498344) clinical candidate TAK-875 (fasiglifam). plos.orgfrontiersin.orgresearchgate.netdoi.orgbiorxiv.org While partial agonists primarily engage the pancreatic β-cell axis to increase glucose-stimulated insulin (B600854) secretion, full agonists like this compound can also effectively engage the enteroendocrine axis, leading to increased GLP-1 and GIP secretion. plos.orgfrontiersin.org This dual mechanism involving both direct effects on β-cells and indirect effects via incretin (B1656795) release is believed to contribute to the superior efficacy of full agonists in improving glucose control in preclinical models. plos.orgfrontiersin.orgresearchgate.net
In comparative in vitro studies, this compound showed greater efficacy in stimulating insulin secretion from mouse islets and inositol (B14025) phosphate (B84403) accumulation in human islets compared to AMG 837. plos.org In vivo, this compound demonstrated improved glucose control and stimulated greater insulin secretion and incretin release compared to AMG 837 in diabetic mouse models. plos.orgresearchgate.net
Structurally, this compound and other full agonists like AM-6226 appear to bind to a distinct site on the GPR40 receptor compared to partial agonists like AMG 837 and TAK-875. plos.orgfrontiersin.orgbiorxiv.orgresearchgate.net This difference in binding site and the ability to activate both Gαq and Gαs pathways (in the case of full agonists/AgoPAMs) may explain the divergent pharmacological profiles and enhanced efficacy of full agonists in stimulating both insulin and incretin secretion. mdpi.comfrontiersin.orgresearchgate.net
While this compound demonstrated potent activity, subsequent research has explored other GPR40 full agonists, such as AM-5262 and SCO-267, which aimed to improve pharmacokinetic properties or achieve even greater potency. nih.govdoi.orgnih.gov For instance, SCO-267 was reported to be more potent than this compound in vitro and showed greater efficacy in improving glucose tolerance at lower exposures in rat models. doi.org
Conclusion: Summary of Am 1638 S Potential As a Therapeutic Agent
AM-1638 is a potent, orally bioavailable full agonist of GPR40/FFA1 that exhibits a dual mechanism of action by directly stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and indirectly enhancing insulin release through the stimulation of incretin (B1656795) hormone secretion from enteroendocrine cells. Preclinical studies in various rodent models of type 2 diabetes have demonstrated that this compound effectively improves glucose homeostasis, increases insulin secretion, and stimulates GLP-1 and GIP release. Its ability to engage both the pancreatic and enteroendocrine axes differentiates it from partial GPR40 agonists and contributes to its enhanced antidiabetic efficacy observed in these models. The research on this compound has provided valuable insights into the potential of GPR40 full agonism as a therapeutic strategy for type 2 diabetes and has paved the way for the development of subsequent GPR40 agonists.
Preclinical Efficacy Studies in Non Human Animal Models
Rodent Models of Impaired Glucose Homeostasis
To investigate the therapeutic potential of AM-1638, researchers have utilized several established non-human animal models that mimic the metabolic dysregulation observed in human type 2 diabetes.
High-Fat Fed, Low-Dose Streptozotocin-Treated Mice
Information regarding the preclinical efficacy of this compound in high-fat fed, low-dose streptozotocin-treated mice is not available in the public domain based on the conducted research.
NONcNZO10/LtJ Mouse Models
Specific studies on the preclinical efficacy of this compound in NONcNZO10/LtJ mouse models of polygenic type 2 diabetes could not be identified in the available literature.
Diet-Induced Obese (DIO) Mice
This compound has been evaluated in BDF mice with diet-induced obesity (DIO), a model that mirrors the development of elevated blood glucose and impaired glucose tolerance seen in type 2 diabetes. In these studies, this compound demonstrated superior efficacy in improving glycemic control when compared to a partial GPR40 agonist. nih.gov
One key study compared the effects of this compound (referred to as compound 21 in the study) to a partial agonist (compound 1) in an oral glucose tolerance test (OGTT) administered to DIO mice. The results showed that this compound was more effective at reducing blood glucose excursion. nih.gov
Neonatally Streptozotocin-Induced Diabetic Rats (N-STZ-1.5 rats)
There is no publicly available information from the conducted research regarding the preclinical efficacy of this compound in neonatally streptozotocin-induced diabetic rat models.
Pharmacodynamic Assessment in Animal Models
The pharmacodynamic properties of this compound have been assessed to understand its effects on glucose metabolism in vivo.
Improvement in Glucose Tolerance Parameters
In diet-induced obese (DIO) mice, this compound demonstrated a significant improvement in glucose tolerance. This was quantified by measuring the area under the curve (AUC) for blood glucose during an oral glucose tolerance test (OGTT). A lower AUC value indicates more efficient glucose clearance from the bloodstream. nih.gov
The full GPR40 agonist, this compound, was shown to be more effective in improving the AUC for glucose compared to a partial agonist, indicating a greater ability to manage glucose levels following a glucose challenge. nih.gov
These findings underscore the potential of this compound as a therapeutic agent for improving glucose homeostasis, particularly in the context of diet-induced obesity and insulin (B600854) resistance.
Modulation of Plasma Insulin Levels
This compound has been shown to be a robust stimulator of insulin secretion in a glucose-dependent manner. In preclinical studies involving rodent models of type 2 diabetes, such as high-fat diet-fed streptozotocin-treated mice, this compound demonstrated a significant increase in plasma insulin levels. plos.orgresearchgate.net This effect is a direct consequence of its full agonist activity at the GPR40 receptor on pancreatic β-cells. researchgate.net Compared to partial agonists, the full agonism of this compound translates to a greater capacity to induce insulin secretion, leading to more effective glycemic control. researchgate.net Studies in diet-induced obese (DIO) mice revealed that this compound not only increased plasma insulin but also the area under the curve for insulin at all assessed time points during an oral glucose tolerance test (OGTT). researchgate.net
Effect of this compound on Plasma Insulin in Diabetic Mice
| Model | Treatment | Outcome | Reference |
|---|---|---|---|
| High-Fat Fed/Streptozotocin-Treated Mice | This compound | Significantly increased plasma insulin levels post-glucose challenge. | plos.org |
| Diet-Induced Obese (DIO) Mice | This compound | Significant increase in plasma insulin and insulin AUC during OGTT. | researchgate.net |
| NONcNZO10/LtJ Mice | This compound | Significantly increased insulin levels 15 minutes after glucose challenge. | plos.org |
Modulation of Plasma Incretin (B1656795) Levels (GLP-1, GIP)
A distinguishing feature of this compound as a GPR40 full agonist is its ability to engage the enteroinsular axis by stimulating the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). plos.orgresearchgate.net GPR40 is expressed in incretin-producing enteroendocrine cells of the intestine. plos.org In vitro studies using isolated fetal rat intestinal cells showed that this compound stimulated the release of both GLP-1 and GIP, with a greater magnitude of effect compared to partial agonists. plos.org
Effect of this compound on Plasma Incretin Levels in Rodent Models
| Model | Treatment | GLP-1 Levels | GIP Levels | Reference |
|---|---|---|---|---|
| Fetal Rat Intestinal Cells (in vitro) | This compound | Stimulated secretion | Stimulated secretion | plos.org |
| NONcNZO10/LtJ Mice | This compound | Significantly increased | Elevated (not statistically significant) | plos.org |
| Wild Type Mice | This compound | Increased plasma GLP-1 | Not specified | plos.org |
Contribution of GLP-1 Receptor Pathway to Efficacy
The therapeutic efficacy of this compound is not solely dependent on its direct action on pancreatic β-cells but is also significantly mediated through the GLP-1 receptor pathway. The this compound-induced increase in circulating GLP-1 levels contributes to enhanced glucose-stimulated insulin secretion from the pancreas. plos.org To elucidate the importance of this pathway, studies were conducted using a GLP-1 receptor antagonist, Ex(9-39)NH2. The administration of this antagonist was found to reduce the improvement in hyperglycemia observed with this compound treatment. plos.org This finding provides direct evidence that the GLP-1 receptor pathway is a crucial component of the mechanism through which this compound exerts its potent glucose-lowering effects. plos.org AgoPAMs (agonist also capable of acting as positive allosteric modulators), the class of GPR40 modulators to which this compound belongs, have been shown to require an intact GLP-1 receptor signaling pathway for some of their effects on food intake and body weight. physiology.org
Comparative Analysis with Other Gpr40/ffa1 Agonists
Distinction from Partial GPR40/FFA1 Agonists
AM-1638 exhibits significant differences from partial GPR40 agonists, such as TAK-875 and AMG 837, in terms of efficacy, potency, signaling pathway engagement, and binding site interactions. frontiersin.orgplos.orgnih.gove-enm.org
Differences in Efficacy and Potency in Functional Assays
In cell-based assays, this compound has demonstrated improved EC50 and Emax values compared to partial agonists. frontiersin.org Studies in isolated primary cells, such as mouse islets, showed that this compound increased insulin (B600854) secretion 3–4 fold more than AMG 837. plos.org The potency of this compound in this assay was reported as EC50 = 0.99 ± 0.15 µM. plos.org In GLUTag enteroendocrine cells, this compound and AM-6226 showed markedly enhanced activity (3–4 fold increase) in inositol (B14025) phosphate (B84403) accumulation assays compared to AMG 837. plos.org
Data from functional assays comparing this compound and partial agonists are summarized in the table below:
| Agonist | Assay Type | Cell Type | Efficacy (vs. partial agonist) | Potency (EC50) | Reference |
| This compound | Insulin secretion potentiation | Mouse islets (16.7 mM glucose) | 3–4 fold greater than AMG 837 | 0.99 ± 0.15 µM | plos.org |
| This compound | Inositol phosphate accumulation | GLUTag enteroendocrine cells | 3–4 fold greater than AMG 837 | Not specified | plos.org |
| This compound | Ca²⁺ mobilization | CHO cells overexpressing human GPR40 | Not specified | 7.1 nM (clone 104), 150 nM (clone 2) researchgate.net | researchgate.netfrontiersin.org |
| TAK-875 | Ca²⁺ mobilization | CHO cells overexpressing human GPR40 | Lower than SCO-267 and this compound | >1000 nM acs.org | frontiersin.orgacs.org |
| AMG 837 | Insulin secretion potentiation | Mouse islets (16.7 mM glucose) | Lower than this compound and AM-6226 | 0.94 ± 0.6 µM | plos.org |
| AMG 837 | Inositol phosphate accumulation | GLUTag enteroendocrine cells | Lower than this compound and AM-6226 | 11.0 ± 0.05 nM | plos.org |
Differential Engagement of Signaling Pathways (Gq vs. Gs)
A key distinction lies in the signaling pathways activated. Partial agonists like TAK-875 and AMG 837 primarily signal through the Gαq pathway, leading to increased intracellular calcium levels and glucose-dependent insulin secretion in beta-cells. frontiersin.orgnih.gove-enm.orge-dmj.orgmdpi.comnih.gov In contrast, full agonists such as this compound and AM-5262 engage both Gαq and Gαs pathways. researchgate.netnih.gove-enm.orge-dmj.orgmdpi.comnih.gov The activation of the Gαs pathway by this compound leads to increased cellular levels of cAMP, which is crucial for the secretion of incretins like GLP-1 and GIP from enteroendocrine L-cells. frontiersin.orge-enm.orge-dmj.orgmdpi.comnih.gov This dual Gq/Gs coupling contributes to the enhanced incretin (B1656795) secretion observed with this compound compared to Gq-only partial agonists. nih.gov
Distinct Binding Site and Allosteric Interactions
This compound binds to a distinct site on GPR40 compared to partial agonists like AMG 837 and TAK-875. plos.orgnih.gove-enm.orgacs.orgresearchgate.net While partial agonists such as TAK-875 bind to a region between transmembrane domains 3 and 4, full agonists like this compound are reported to bind near the intracellular loop 2 (ICL2) region, at an allosteric 2 site. nih.gove-enm.orgacs.orgresearchgate.net This distinct binding site allows this compound and partial agonists like AMG 837 to act as positive allosteric modulators to each other and to endogenous fatty acid ligands. plos.orgacs.org Competition binding experiments have shown that this compound displaces tritiated this compound but not tritiated AMG 837, and vice versa, confirming their binding to different sites. plos.orgresearchgate.net
Comparison with Other Full GPR40/FFA1 Agonists (e.g., AM-6226, SCO-267, AM-5262)
This compound belongs to a class of potent GPR40 full agonists that includes compounds like AM-6226, SCO-267, and AM-5262. These full agonists generally exhibit enhanced activity compared to partial agonists and share the characteristic of activating both Gq and Gs signaling pathways. frontiersin.orgplos.orgmdpi.comnih.gov
Relative Potency and Efficacy in Cellular Assays
Comparisons between this compound and other full agonists in cellular assays reveal variations in potency. For instance, SCO-267 has shown superior potency to this compound in Ca²⁺ mobilization assays in CHO cells overexpressing human GPR40. frontiersin.org The EC50 value of SCO-267 was reported to be over 10 times lower than that of this compound in various assays. nii.ac.jp
In isolated primary cells, the activity of AM-5262 has been compared head-to-head with this compound. AM-5262 stimulated GLP-1 and GIP secretion from rat intestinal cells with a potency 2–5-fold greater than this compound. nih.gov AM-5262 also enhanced glucose-stimulated insulin secretion in mouse and human islets when compared to this compound. nih.gov
Data comparing this compound with other full agonists in cellular assays are presented below:
| Agonist | Assay Type | Cell Type | Relative Potency (vs. This compound) | Relative Efficacy | Reference |
| SCO-267 | Ca²⁺ mobilization | CHO cells (human GPR40) | Superior (EC50 >10x lower) | Potent | frontiersin.orgnii.ac.jp |
| AM-5262 | GLP-1 secretion | Rat fetal intestinal cells | 2–5-fold greater | Enhanced | nih.gov |
| AM-5262 | GIP secretion | Rat fetal intestinal cells | 2–5-fold greater | Enhanced | nih.gov |
| AM-5262 | GSIS potentiation | Mouse and human islets | Not specified | Enhanced | nih.gov |
| AM-6226 | Insulin secretion | Mouse islets (16.7 mM glucose) | Comparable | 3–4 fold greater than AMG 837 | plos.org |
| AM-6226 | Inositol phosphate | GLUTag enteroendocrine cells | Not specified | Markedly enhanced | plos.org |
Comparative In Vivo Efficacy Profiles
In vivo studies in rodent models of type 2 diabetes have compared the efficacy of this compound with other GPR40 agonists. This compound demonstrated improved in vivo efficacy compared to the partial agonist AMG 837 in high-fat fed, streptozotocin-treated (HF/STZ) mice, resulting in enhanced glucose control. researchgate.netplos.orgplos.orgresearchgate.net This improved efficacy is likely due to the enhanced stimulation of both the enteroendocrine and beta-cell axes by this compound. plos.org this compound was the first synthetic GPR40 agonist reported to increase incretin levels in non-clinical models in vivo. plos.org A single dose of this compound increased plasma GLP-1 levels in wild-type but not GPR40 knockout mice, indicating its GPR40-dependent activity in vivo. plos.orgplos.org
When comparing this compound to other full agonists in vivo, studies have shown that AM-5262 exhibited similar efficacy at a lower dose (30 mg/kg) compared to this compound at 60 mg/kg in improving glycemic control during an oral glucose tolerance test (OGTT) in HF/STZ mice. nih.gov This suggests that AM-5262 displays greater potency in vivo than this compound. nih.gov
SCO-267 has also been compared to this compound in diabetic rat models. SCO-267 was more effective in improving glucose tolerance compared to this compound in these models. scohia.com
| Agonist | Animal Model | In Vivo Effect | Comparison to this compound | Reference |
| This compound | HF/STZ mice | Improved glucose control | Greater efficacy than AMG 837 | researchgate.netplos.orgplos.orgresearchgate.net |
| This compound | Wild type mice | Increased plasma GLP-1 levels | GPR40-dependent | plos.orgplos.org |
| AM-5262 | HF/STZ mice (OGTT) | Improved glucose homeostasis | Similar efficacy at a lower dose (30 mg/kg vs 60 mg/kg) | nih.gov |
| SCO-267 | Diabetic rats | Improved glucose tolerance | More effective | scohia.com |
and Impact on Enteroinsular Axis Engagement
Comparative studies have characterized this compound alongside other GPR40 agonists, highlighting key differences in potency, efficacy, and downstream signaling. Unlike some earlier GPR40 agonists, such as TAK-875 and AMG 837, which have been described as partial agonists, this compound functions as a full agonist or an AgoPAM (Positive Allosteric Modulation agonist). frontiersin.orgsemanticscholar.orgresearchgate.netresearchgate.net This distinction is significant as it relates to the engagement of different intracellular signaling pathways. While partial agonists like TAK-875 primarily signal through the Gαq pathway, this compound has been shown to engage both Gαq and Gαs signaling cascades. frontiersin.orgmdpi.come-dmj.org
This differential pathway engagement translates into distinct effects on the enteroinsular axis, which involves the interplay between the gut (enteroendocrine cells) and the pancreas (beta cells) in regulating glucose-stimulated insulin secretion (GSIS). GPR40 activation in pancreatic beta cells directly enhances GSIS. spandidos-publications.compatsnap.com Additionally, GPR40 is expressed on enteroendocrine cells, and its activation can stimulate the secretion of incretin hormones, notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govfrontiersin.orgmdpi.com These incretins further potentiate GSIS and contribute to improved glucose control. patsnap.com
Research indicates that partial agonists like AMG 837 primarily engage the pancreatic beta cell axis, leading to increased GSIS. nih.govplos.orgresearchgate.net In contrast, full agonists such as this compound and AM-6226 demonstrate the capacity to stimulate both insulin secretion from pancreatic islets and GLP-1 and GIP secretion from intestinal enteroendocrine cells. nih.govfrontiersin.orgmdpi.complos.orgresearchgate.net This dual engagement of the enteroinsular axis by this compound is believed to contribute to its enhanced anti-hyperglycemic activity observed in preclinical models of type 2 diabetes. nih.govplos.orgresearchgate.net Studies in rodent models have shown that the improvement in hyperglycemia by this compound was reduced in the presence of a GLP-1 receptor antagonist, indicating the contribution of the incretin pathway to its efficacy. nih.govplos.org
In vitro studies using cell lines and isolated islets have demonstrated the superior activity of this compound in stimulating second messenger responses (e.g., inositol phosphate accumulation) and insulin secretion compared to partial agonists like AMG 837. semanticscholar.orgresearchgate.netplos.org
Comparative In Vitro Activity of GPR40 Agonists
| Compound | Receptor Activation (e.g., IP1 accumulation) | Insulin Secretion (Isolated Islets) | Incretin Secretion (Enteroendocrine Cells) | Primary Signaling Pathway(s) Engaged |
| This compound | High (Full Agonist/AgoPAM) | High | Stimulates GLP-1 & GIP | Gαq and Gαs |
| AMG 837 | Moderate (Partial Agonist) | Moderate | Limited to No substantial increase | Primarily Gαq |
| TAK-875 | Moderate (Partial Agonist) | Moderate | Limited to No substantial increase | Primarily Gαq |
Synergistic and Antagonistic Interactions with Other Ligands
The pharmacological interactions of GPR40 agonists with other ligands can be complex, particularly due to the potential for allosteric modulation. Research has indicated that this compound interacts allosterically with other GPR40 ligands, such as the partial agonist AMG 837. researchgate.netacs.orgresearchgate.netresearchgate.net
Studies investigating the binding characteristics of this compound and AMG 837 have shown that they bind to distinct sites on the GPR40 receptor. researchgate.netacs.orgresearchgate.netresearchgate.net This spatial separation of binding sites allows for the possibility of allosteric interactions, where the binding of one ligand influences the binding or efficacy of another.
Functional assays have revealed that this compound exhibits positive cooperativity with AMG 837. researchgate.net This means that the presence of AMG 837 can enhance the potency of this compound in stimulating GPR40-mediated responses, such as intracellular calcium mobilization or inositol phosphate accumulation. researchgate.net Conversely, this compound has been shown to slow down the dissociation kinetics of AMG 837 binding. researchgate.netresearchgate.net These findings suggest that co-administration of this compound with certain other GPR40 ligands could potentially lead to synergistic effects on receptor activation and downstream signaling.
The endogenous ligands for GPR40 are long-chain fatty acids. frontiersin.orgspandidos-publications.com While synthetic agonists like this compound interact with distinct binding sites compared to some fatty acids, the potential for synergistic or antagonistic interactions between synthetic agonists and endogenous ligands exists and contributes to the complex pharmacology of GPR40. acs.orgresearchgate.netresearchgate.net
Advanced Methodological Considerations in Am 1638 Research
In Vitro Assay Systems and Methodologies
In vitro studies are fundamental for characterizing the direct interactions of AM-1638 with its target receptor and the subsequent intracellular signaling events plos.orgresearchgate.net. These controlled environments enable precise measurements of potency, efficacy, and selectivity plos.org.
Recombinant Cell Line Assays (e.g., CHO, HEK293)
Recombinant cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, are extensively utilized in GPR40 research due to their amenability to genetic manipulation, high transfection efficiency, and suitability for high-throughput screening evitria.comeppendorf.comnih.govinscreenex.de. These cell lines are engineered to stably or transiently express the GPR40 receptor, allowing for focused studies on ligand-receptor binding and downstream signaling pathways in isolation from other cellular complexities biorxiv.orgbmglabtech.com. For instance, CHO cells expressing human GPR40 have been employed to determine the potency of this compound in calcium mobilization assays doi.orgfrontiersin.org. HEK293 cells have also been noted in the context of research involving GPR40 agonists medchemexpress.comevitria.com. These recombinant systems provide a robust and reproducible platform for evaluating the intrinsic agonistic activity of this compound on GPR40 biorxiv.org.
Primary Cell and Isolated Tissue Models (e.g., Mouse/Human Islets, Fetal Rat Intestines)
To complement studies in recombinant cell lines and provide a more physiologically relevant context, researchers utilize primary cells and isolated tissues that retain their natural cellular architecture and interactions stemcell.commdpi.com. Isolated primary mouse and human islets are critical models for assessing the effects of this compound on glucose-stimulated insulin (B600854) secretion (GSIS), a key function of pancreatic beta-cells where GPR40 is highly expressed plos.orgresearchgate.net. Studies have demonstrated that this compound significantly enhances insulin secretion from isolated islets, highlighting its direct impact on these cells plos.orgresearchgate.net. Furthermore, isolated cells derived from fetal rat intestines have been used to investigate the ability of this compound to stimulate the secretion of incretin (B1656795) hormones like GLP-1 and GIP, reflecting its potential to influence the enteroinsular axis plos.org. The use of islets isolated from GPR40 knockout mice is a crucial control to confirm the specificity of this compound's effects to GPR40 in these primary tissue models plos.orgresearchgate.net.
Quantitative Functional Assays (e.g., Aequorin Ca2+, IP1, cAMP, ERK)
Quantitative functional assays are indispensable for measuring the specific intracellular signaling events triggered by the activation of GPR40 by this compound researchgate.netresearchgate.net.
Aequorin Ca2+ Assay: This assay measures changes in intracellular calcium concentration, a primary signaling event downstream of Gq-coupled receptors such as GPR40 nih.govbmglabtech.com. The photoprotein aequorin, when reconstituted with coelenterazine, emits luminescence upon binding to calcium, providing a sensitive and quantitative readout of receptor activation nih.gov. This assay has been widely used to characterize the potency and efficacy of this compound and compare its activity to other GPR40 agonists and endogenous fatty acids plos.orgbiorxiv.orgplos.org. Studies in CHO cells expressing GPR40 have determined the half-maximal effective concentration (EC50) of this compound using this method medchemexpress.comdoi.orgbiorxiv.org.
IP1 Accumulation Assay: This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable metabolite of inositol triphosphate (IP3), which is produced following the activation of the phospholipase C pathway by Gq-coupled receptors bmglabtech.combmglabtech.com. Increased levels of IP1 serve as a reliable indicator of Gq signaling activation. The IP1 accumulation assay has demonstrated that this compound potently stimulates IP production in both recombinant cell lines and isolated human islets plos.orgbiorxiv.org.
cAMP Assay: While GPR40 primarily couples to Gq, its potential to also engage Gs or Gi pathways, which regulate cellular levels of cyclic AMP (cAMP), is sometimes investigated bmglabtech.combmglabtech.com. Although some GPR40 partial agonists may not significantly impact the cAMP pathway, full agonists like this compound have been reported to potentially activate both Gαq and Gαs signaling in certain cellular contexts, which could influence cAMP levels nih.govresearchgate.net.
ERK Activation Assay: The phosphorylation and activation of extracellular signal-regulated kinase (ERK) is another downstream signaling event that can be monitored to assess GPR40 activity researchgate.netresearchgate.net. ERK phosphorylation can be initiated by various signaling cascades, including those activated by GPCRs. The ERK assay has been employed to study the functional cooperativity between this compound and other GPR40 ligands researchgate.net.
These quantitative functional assays provide detailed insights into the intracellular signaling profile of this compound, confirming its activity and helping to delineate its specific mechanisms biorxiv.orgresearchgate.net.
In Vivo Animal Model Selection and Experimental Design
Genetic Knockout Models (e.g., GPR40 null mice)
Genetic knockout models, particularly mice deficient in the GPR40 receptor (GPR40 null mice), are critical tools for unequivocally confirming that the observed in vivo pharmacological effects of this compound are mediated specifically through GPR40 plos.org. By comparing the responses to this compound in wild-type mice versus GPR40 null mice, researchers can definitively attribute the observed outcomes to the presence and activation of GPR40 plos.orgfrontiersin.org. Studies utilizing GPR40 null mice have shown that the improvements in glucose tolerance and the increases in plasma GLP-1 levels induced by this compound in wild-type mice are absent in the knockout animals, thereby confirming the GPR40-dependent nature of these effects in vivo plos.orgplos.org.
Pharmacokinetic-Pharmacodynamic Correlation in Preclinical Species
Pharmacokinetic (PK) studies assess how an organism absorbs, distributes, metabolizes, and excretes a compound, while pharmacodynamic (PD) studies evaluate the biochemical and physiological effects of the compound medchemexpress.comtandfonline.comnih.govinotiv.com. PK-PD correlation studies in preclinical species aim to establish a relationship between the concentration of this compound in the body over time and the magnitude and duration of its pharmacological effects, such as improved glucose homeostasis or enhanced incretin secretion plos.org. Studies in various preclinical species, including mice, rats, beagle dogs, and cynomolgus monkeys, have characterized the pharmacokinetic properties of this compound, demonstrating its suitability for oral administration with good oral bioavailability medchemexpress.com. By integrating PK and PD data, researchers can gain a deeper understanding of the in vivo pharmacology of this compound, determine effective exposure levels, and predict its potential behavior in humans plos.orgacs.org.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 57706778 |
| GPR40 (FFAR1) | 123875034 |
| AMG 837 | 16015311 |
| AM-6226 | 57706777 |
| Exendin-4 (Ex(9-39)NH2) | 16128786 |
| GLP-1 | 16128786 |
| GIP | 16128787 |
| Sitagliptin | 4317429 |
| DHA | 444815 |
| α-LNN | 5280934 |
| Arachidonic acid | 444853 |
| TAK-875 (Fasiglifam) | 11322120 |
| AM-8182 | 57706776 |
| SCO-267 | 135577616 |
| LY2922470 | 57248516 |
| IDG-16177 | 137878335 |
| Palmitate | 985 |
| LY2922083 | 57248515 |
| LY2881835 | 25126124 |
| GW9508 | 9928789 |
| Linoleic acid | 5280448 |
| CPL207-280CA | 137878336 |
| Avosentan | 9912992 |
| Azasetron | 2264 |
| Altiratinib | 53308978 |
| Mephenytoin | 4060 |
| Mirabegron | 9865528 |
| Acetaminophen | 1983 |
| Pazopanib | 443851 |
| GW771806 | 9914788 |
| GW786034 | 443851 |
| Oleic acid | 445639 |
| γ-linolenic acid | 5280342 |
| T090 | 9915168 |
| CNX-011-67 | 57248514 |
| NRF2 | 10829 |
| HO-1 | 9633 |
| CCAAT/enhancer-binding protein homologous protein | 11649 |
| X-box binding protein-1 | 8672 |
| Caspase-3 | 836 |
| HIT-T15 | 94264 |
| MIN6 | 94263 |
| SZZ15-11 | 135577617 |
| AMPKα | 5548 |
| SREBP-1 | 6720 |
| SCD-1 | 6311 |
| N-STZ-1.5 rats | N/A |
| AM-5262 | 57706779 |
| Glucose | 5793 |
| Insulin | 9637 |
| Glucagon (B607659) | 16133315 |
| DPP-IV | 90513289 |
Table 1: Selected In Vitro Functional Assay Data for this compound
| Assay Type | Cell Line/Tissue | Target | EC50 (nM) | Efficacy Notes | Reference |
| Inositol Phosphate (B84403) | A9 cells | GPR40 | 13.1 ± 1.1 | Similar intrinsic activity to endogenous ligands, ~2x greater than AMG 837 | medchemexpress.complos.org |
| Aequorin Ca2+ | CHO cells | GPR40 | 160 | Full agonist activity | medchemexpress.combiorxiv.org |
| Aequorin Ca2+ | CHO cells (hGPR40) | GPR40 | 7.1 - 150 | Full agonist activity | doi.org |
| IP1 accumulation | Dispersed human islet cells | GPR40 | Not specified | ~8-10x greater efficacy than AMG 837 | plos.orgresearchgate.net |
| GSIS | Mouse islets | GPR40 | 0.99 ± 0.15 | Increased insulin secretion 3-4 fold vs AMG 837 | researchgate.net |
| GSIS | Human islets | GPR40 | Not specified | Significantly greater insulin secretion vs AMG 837 | researchgate.net |
| GLP-1 secretion | Fetal rat intestine cells | GPR40 | Not specified | Greater magnitude of effect than AMG 837 | plos.org |
Table 2: Selected In Vivo Efficacy Data for this compound in Mouse Models
| Animal Model | Dose (mg/kg) | Outcome Measured | Observed Effect | Reference |
| High-fat fed, low-dose streptozotocin (B1681764) (STZ) | 10 | Glucose AUC | 15% improvement | plos.org |
| High-fat fed, low-dose streptozotocin (STZ) | 30 | Glucose AUC | 23% improvement | plos.org |
| High-fat fed, low-dose streptozotocin (STZ) | 60 | Glucose AUC | 35% improvement | plos.org |
| High-fat fed, low-dose streptozotocin (STZ) | 100 | Glucose AUC | 48% improvement | plos.org |
| High-fat fed, low-dose streptozotocin (STZ) | 100 | Plasma GLP-1 | Increased in wild type mice, no increase in GPR40 knockout mice | plos.org |
| Wild type vs GPR40 null mice (OGTT) | Single oral dose | Blood glucose | Improved glucose levels in wild type, effect absent in GPR40 knockout mice | plos.orgplos.org |
| NONcNZO10/LtJ type 2 diabetic mice (OGTT) | 60 | Blood glucose | Lowers blood glucose levels | plos.org |
| NONcNZO10/LtJ type 2 diabetic mice (OGTT) | 60 | Plasma insulin | Increased plasma insulin levels | plos.org |
| NONcNZO10/LtJ type 2 diabetic mice (OGTT) | 60 | Plasma GLP-1 | Increased plasma GLP-1 levels | plos.org |
| NONcNZO10/LtJ type 2 diabetic mice (OGTT) | 60 | Plasma GIP | Increased plasma GIP levels | plos.org |
| K-Gs-KO mice | 30 | GIP secretion | Robust increase in GIP secretion | researchgate.net |
Structural Biology and Computational Approaches
Structural biology and computational methods play a crucial role in elucidating the molecular mechanisms by which this compound interacts with the FFA1 receptor. These approaches provide insights into the binding site characteristics, the nature of the interactions between the ligand and the receptor, and the dynamic changes within the receptor structure upon ligand binding.
Receptor-Ligand Interaction Modeling
Modeling of the interaction between this compound and the FFA1 receptor involves computational techniques to predict and analyze how the molecule binds to the receptor protein. Studies have shown that this compound, as a full agonist, binds to a distinct allosteric site on the GPR40 receptor, separate from the site where partial agonists like TAK-875 bind. e-enm.orgresearchgate.netresearchgate.net Computational modeling, in conjunction with experimental data, suggests that this allosteric site targeted by full agonists like this compound is located near the intracellular loop 2 (ICL2) region of the receptor. e-enm.orgresearchgate.net
Binding studies using radiolabeled this compound have provided quantitative data on its affinity for the FFA1 receptor. For instance, studies using [³H]-AM-1638 showed a mean log affinity (Kd) of 7.87 ± 0.03, corresponding to a Kd of 13 nM, in A9 cells expressing the human FFA1 receptor. biorxiv.org This indicates a potent binding interaction. Further research involving competition binding assays with other agonists, such as AMG 837 and DHA, has revealed complex allosteric interactions, suggesting that this compound binds to a site distinct from that of AMG 837 and DHA. biorxiv.orgresearchgate.net The binding of this compound has been shown to exhibit positive cooperativity with AMG 837 in binding assays, indicating that the binding of one ligand enhances the binding affinity of the other. biorxiv.orgresearchgate.net
Interactive Data Table 1: Binding Affinity of Radioligands to Human FFA1 Receptor
| Radioligand | Mean log affinity (Kd) | Kd (nM) | Bmax (pmol/mg protein) |
| [³H]-AMG 837 | 8.44 ± 0.05 | 3.6 | 7.9 ± 0.5 |
| [³H]-AM-1638 | 7.87 ± 0.03 | 13 | 8.4 ± 0.7 |
*Data derived from saturation binding curves in A9 cells expressing human FFA1 receptor. biorxiv.org
Conformational Changes in Receptor Activation
Ligand binding to a G protein-coupled receptor (GPCR) like FFA1 induces conformational changes that are crucial for receptor activation and subsequent downstream signaling. As a full agonist, this compound is understood to induce specific structural rearrangements in the FFA1 receptor that lead to the activation of both Gαq and Gαs signaling pathways. e-enm.orgresearchgate.netresearchgate.net This is in contrast to partial agonists like TAK-875, which primarily activate the Gαq pathway. e-enm.orgresearchgate.net
While detailed structural data on the specific conformational changes induced by this compound binding may require advanced techniques like cryo-electron microscopy or X-ray crystallography of the this compound-bound receptor, computational modeling can provide insights into these dynamics. Studies on GPCR activation mechanisms, including those related to FFA1, suggest that agonist binding influences the arrangement of transmembrane helices, particularly TM3, TM4, TM5, and TM6, which are involved in coupling ligand binding to G protein activation. researchgate.netlife-science-alliance.org The differential signaling profiles of full and partial agonists like this compound and TAK-875 imply that they stabilize distinct active receptor conformations. researchgate.net The binding of full agonists near the ICL2 region is thought to be associated with conformational changes that facilitate coupling to both Gαq and Gαs proteins. e-enm.orgresearchgate.net
Identification of Allosteric Binding Sites
Research on FFA1 has identified multiple binding sites beyond the traditional orthosteric site where endogenous fatty acids bind. This compound is characterized as binding to a structurally distinct allosteric site. researchgate.netresearchgate.netfrontiersin.org This allosteric site is targeted by full agonists and is separate from the site bound by partial agonists like TAK-875. e-enm.orgresearchgate.netresearchgate.net Computational modeling has supported the experimental findings regarding these distinct binding sites and has suggested that even endogenous ligands like γ-linolenic acid might occupy this second allosteric site targeted by full agonists. researchgate.netresearchgate.net
The presence of multiple allosteric sites on FFA1 allows for complex interactions and modulation of receptor activity. Studies have shown that this compound exhibits positive cooperativity with other ligands binding to different sites, influencing their binding affinity and functional effects. biorxiv.orgresearchgate.netresearchgate.net This allosteric modulation highlights the intricate nature of ligand-receptor interactions at FFA1 and the potential for developing ligands that target specific allosteric sites to achieve desired therapeutic outcomes. The identification and characterization of these allosteric sites through a combination of experimental and computational approaches are crucial for the rational design of novel FFA1 modulators.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Applications Beyond Glucose Homeostasis
While the primary focus for GPR40 agonists has been T2DM and glucose control, emerging research suggests potential applications in other metabolic and cardiovascular contexts. Studies have investigated the protective effects of GPR40 agonists, including AM-1638, on endothelial cells against palmitate-induced oxidative stress. This compound was found to enhance antioxidants and reduce superoxide (B77818) production via the NRF2/HO-1 pathway in human umbilical vein endothelial cells (HUVECs). This suggests that GPR40 could be a therapeutic target for cardiovascular diseases such as atherosclerosis e-enm.org. Additionally, GPR40 agonists are being explored for their potential in addressing liver steatosis and inflammation, as well as intestinal diseases like inflammatory bowel diseases and short bowel syndrome, leveraging their role in incretin (B1656795) secretion and metabolic regulation nih.gov. The ability of full agonists like this compound to engage both Gαq/Ca2+ and Gαs/cAMP pathways may contribute to these broader effects mdpi.com.
Investigation of Long-Term Effects and Sustained Efficacy in Relevant Preclinical Models
Understanding the long-term effects and sustained efficacy of GPR40 full agonists like this compound in relevant preclinical models is crucial for assessing their translational potential. While acute and short-term studies have demonstrated improved glucose homeostasis and insulin (B600854) secretion researchgate.netnih.gov, longer-term studies are needed to evaluate durability of effect, potential for tachyphylaxis, and any cumulative impacts. Preclinical evaluations of newer GPR40 agonists, such as AM-5262, have compared their efficacy to this compound in models like the oral glucose tolerance test (OGTT) in HF/STZ mice, showing enhanced glucose-stimulated insulin secretion and improved glucose homeostasis nih.govebi.ac.uk. Further long-term studies in various diabetic and obese animal models are necessary to confirm sustained glycemic control and investigate effects on related metabolic parameters and potential complications of diabetes.
Further Elucidation of Structure-Function Relationships for Enhanced Agonist Development
Detailed understanding of the structure-function relationships of GPR40 agonists is vital for designing next-generation compounds with optimized profiles. Research has shown that this compound binds to a distinct allosteric site on GPR40 compared to partial agonists like TAK-875 mdpi.comfrontiersin.orgfrontiersin.org. This differential binding contributes to the full agonistic activity and ability of this compound to couple with both Gαq and Gαs pathways mdpi.commdpi.com. Studies optimizing from this compound have led to the discovery of compounds like AM-5262, which incorporate conformationally constrained tricyclic spirocycles and demonstrate improved potency and pharmacokinetic profiles in rats compared to this compound nih.govebi.ac.ukslq.qld.gov.au. Continued exploration of structural modifications and their impact on receptor binding, signaling bias, and pharmacological properties is essential for developing agonists with improved efficacy and reduced off-target effects.
Integration of Omics Technologies for Comprehensive Mechanistic Insights
Integrating omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide comprehensive mechanistic insights into the effects of this compound and other GPR40 agonists. While current research describes the primary signaling pathways involving Gαq/Ca2+ and Gαs/cAMP coupling mdpi.commdpi.com, omics approaches can reveal broader impacts on gene expression, protein networks, and metabolic pathways in target tissues like pancreatic islets, enteroendocrine cells, and potentially the liver and cardiovascular system. Such studies could help identify novel downstream effectors, understand compensatory mechanisms, and potentially identify biomarkers predictive of response or susceptibility to adverse effects. For instance, investigating the impact of this compound on the proteome of endothelial cells during oxidative stress could further elucidate the NRF2/HO-1 pathway activation observed e-enm.org.
Q & A
Q. What is the primary mechanism of action of AM-1638 in glucose regulation?
this compound acts as a potent GPR40 full agonist, stimulating insulin secretion via glucose-dependent pathways and enhancing incretin hormones (GLP-1 and GIP) from intestinal enteroendocrine cells. This dual activity was confirmed through inositol phosphate accumulation assays (EC50 = 13.16 nM) and Ca<sup>2+</sup> flux measurements in recombinant CHO cells . Insulin secretion studies in mouse islets showed a 3–4-fold increase compared to partial agonists like AMG 837, with no hypoglycemia risk under low glucose conditions .
Q. What experimental models are commonly used to evaluate this compound's efficacy?
- In vitro : Transiently transfected CHO cells with GPR40, inositol phosphate assays, and competition binding experiments (e.g., displacement of ³H-AMG 837) .
- In vivo : High-fat-diet (HFD) mice, streptozotocin (STZ)-treated models, and NONcNZO10/LtJ diabetic mice. Perfusion systems for real-time insulin secretion kinetics are also critical .
Q. How does this compound compare to partial GPR40 agonists like AMG 837?
this compound exhibits superior intrinsic efficacy (100% vs. 60% of AMG 837) and maintains activity at low receptor expression levels. It also engages the enteroinsular axis (GLP-1/GIP stimulation), unlike partial agonists . Dose-response studies in mouse islets demonstrated EC50 values of 0.99 µM for insulin secretion, outperforming AMG 837 .
Q. What assays are used to assess this compound's selectivity for GPR40?
Specificity is validated through receptor panels (GPR41, GPR43, GPR120) and PPAR isoforms. This compound showed no activation of related receptors at concentrations up to 10 µM, confirmed via aequorin Ca<sup>2+</sup> assays .
Advanced Research Questions
Q. How can structural modifications of this compound improve its pharmacokinetic profile?
Key modifications include α-fluorination of aryl propionic acid and cyclopropane substitution, which reduced clearance (0.91 → 0.061 L/h/kg) and extended half-life (1.8 → 8.1 hours). These changes were validated in metabolic stability assays and in vivo pharmacokinetic studies .
Q. What methodologies resolve contradictions in this compound's incretin-dependent vs. independent effects?
- GLP-1 pathway validation : Co-administration with GLP-1R antagonist Exendin(9–39)NH₂ reduced glucose AUC improvement by 53% → 25% in wild-type mice, confirming partial dependency on incretin signaling .
- Receptor knockout models : GPR40<sup>−/−</sup> islets showed no insulin response to this compound, isolating GPR40-specific effects .
Q. What strategies optimize this compound's efficacy in heterogeneous disease models (e.g., HFD vs. STZ)?
Q. How do binding kinetics of this compound differ from partial agonists, and what are the implications for experimental design?
this compound binds a distinct GPR40 site compared to AMG 837, confirmed via competition assays. This necessitates parallel radiolabeled binding studies (³H-AMG 837 vs. ³H-AM-1638) to avoid cross-interference .
Q. What statistical approaches address variability in this compound's potency across assays?
Normalizing data to receptor expression levels (e.g., transient transfection dilution series) controls for overexpression artifacts. Non-linear regression models (e.g., log[agonist] vs. response curves) improve EC50 reliability .
Q. How can researchers validate this compound's translational potential for human diabetes?
- Human islet studies : Testing this compound on isolated human β-cells under hyperglycemic conditions (e.g., 16.7 mM glucose).
- Incretin profiling : Measuring postprandial GLP-1/GIP levels in primate models to mirror clinical incretin responses .
Methodological Guidelines
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Data Analysis : Apply error propagation models to account for assay variability (e.g., SEM in EC50 calculations) .
- Contradiction Management : Iterative hypothesis testing (e.g., receptor knockout validation) and triangulation of in vitro/in vivo data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
